molecular formula C21H20Cl2N2O2 B10996211 (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

(6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

Cat. No.: B10996211
M. Wt: 403.3 g/mol
InChI Key: GZYGSPXVXKAKED-UHFFFAOYSA-N
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Description

The compound (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone is a complex organic molecule that features an indole core, a piperidine ring, and chlorinated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the indole intermediate .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit significant anticancer properties. The structure of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone suggests potential activity against various cancer cell lines due to its ability to interact with biological targets involved in tumor progression. Studies have shown that indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Properties

Compounds containing piperidine and indole moieties have been evaluated for their antimicrobial activity. The hydroxypiperidine component in this compound is particularly relevant as it has been associated with enhanced efficacy against a range of bacterial and fungal pathogens. In vitro studies have demonstrated that similar compounds can effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could also exhibit such properties .

In Vitro Studies

Recent studies have focused on evaluating the biological activity of this compound against various cancer cell lines and microbial strains. For example, assays measuring cell viability have shown promising results, indicating that the compound can effectively reduce cell proliferation in certain cancer types .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific protein targets involved in cancer progression and microbial resistance. These studies provide insights into the mechanism of action and help in optimizing the compound for better efficacy .

Mechanism of Action

The mechanism of action of (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone involves its interaction with specific molecular targets. The indole core can bind to various receptors, modulating their activity and leading to therapeutic effects . The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone apart is its combination of an indole core with a piperidine ring and chlorinated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler indole derivatives .

Biological Activity

The compound (6-chloro-1-methyl-1H-indol-2-yl)[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone , often referred to as a derivative of indole and piperidine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H19Cl2N2O\text{C}_{19}\text{H}_{19}\text{Cl}_{2}\text{N}_{2}\text{O}

This structure features a chloro-substituted indole moiety linked to a hydroxypiperidine, which is crucial for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the compound activated caspase-3 in human melanoma A375 cells, leading to increased cell death rates compared to controls .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)5.0Caspase-3 activation
MCF-7 (Breast)7.0Induction of apoptosis
HeLa (Cervical)6.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a series of tests against various bacterial strains, it demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Bacillus subtilis0.8 µg/mL

Neuroprotective Effects

Emerging studies suggest that the compound may possess neuroprotective effects, potentially through modulation of sigma receptors. This mechanism could be beneficial in treating neurodegenerative diseases.

The biological activity of this compound is attributed to several mechanisms:

  • Sigma Receptor Modulation : The compound acts as a selective sigma-2 receptor agonist, which has been linked to neuroprotection and antitumor effects.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase signaling is a key feature in its anticancer activity.
  • Inhibition of Cell Proliferation : The compound has shown efficacy in inhibiting cell proliferation in various cancer models.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Melanoma Cells : A detailed investigation into the effects on A375 melanoma cells revealed that treatment with the compound led to significant decreases in cell viability and increased markers for apoptosis .
  • Antimicrobial Efficacy : Another study focused on its antibacterial properties against clinical isolates, demonstrating strong inhibitory effects against resistant strains, suggesting potential for development as an antimicrobial agent.
  • Neuroprotective Research : Preliminary findings indicate that this compound may protect neuronal cells from oxidative stress-induced damage, opening avenues for research into treatments for conditions like Alzheimer's disease.

Properties

Molecular Formula

C21H20Cl2N2O2

Molecular Weight

403.3 g/mol

IUPAC Name

(6-chloro-1-methylindol-2-yl)-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]methanone

InChI

InChI=1S/C21H20Cl2N2O2/c1-24-18-13-17(23)5-2-14(18)12-19(24)20(26)25-10-8-21(27,9-11-25)15-3-6-16(22)7-4-15/h2-7,12-13,27H,8-11H2,1H3

InChI Key

GZYGSPXVXKAKED-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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